molecular formula C38H42Cl2N6O2 B149146 Acridine homodimer CAS No. 57576-49-5

Acridine homodimer

Cat. No.: B149146
CAS No.: 57576-49-5
M. Wt: 685.7 g/mol
InChI Key: NMKIHZILXGGHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine is a chemical compound known for its unique structure and properties It is derived from acridine, a heterocyclic organic compound, and spermine, a polyamine involved in cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with spermine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction . The process can be summarized as follows:

  • Dissolve 6,9-dichloro-2-methoxyacridine in a suitable solvent.
  • Add spermine to the solution.
  • Heat the mixture to the required temperature.
  • Isolate and purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the acridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Complex Formation: It can form complexes with metal ions due to the presence of nitrogen atoms in the spermine moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine involves its ability to intercalate into DNA. This means it can insert itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA . This intercalation can inhibit DNA replication and transcription, leading to potential therapeutic effects such as anticancer activity. The compound may also interact with specific proteins and enzymes, further influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-N,N’‘’(6-chloro-2-methoxyacridin-9-yl)spermine is unique due to its combination of the acridine moiety with the polyamine spermine. This structure provides it with distinct properties, such as enhanced DNA binding affinity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

N,N'-bis[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42Cl2N6O2/c1-47-27-9-13-33-31(23-27)37(29-11-7-25(39)21-35(29)45-33)43-19-5-17-41-15-3-4-16-42-18-6-20-44-38-30-12-8-26(40)22-36(30)46-34-14-10-28(48-2)24-32(34)38/h7-14,21-24,41-42H,3-6,15-20H2,1-2H3,(H,43,45)(H,44,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKIHZILXGGHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206206
Record name Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57576-49-5
Record name Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC219743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Acridine homodimer
Reactant of Route 2
Reactant of Route 2
Acridine homodimer
Reactant of Route 3
Reactant of Route 3
Acridine homodimer
Reactant of Route 4
Reactant of Route 4
Acridine homodimer
Reactant of Route 5
Reactant of Route 5
Acridine homodimer
Reactant of Route 6
Acridine homodimer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.